5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(2-oxo-1H-pyridin-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-5-8(13-16-6)10(15)12-7-3-2-4-11-9(7)14/h2-5H,1H3,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSUHFVFAFGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595460 | |
| Record name | 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343566-51-8 | |
| Record name | 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dihydropyridinyl Moiety: This step involves the reaction of the oxazole derivative with a suitable dihydropyridinyl precursor, often under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or dihydropyridinyl rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Potential
- Neuroprotective Effects
Pharmacological Insights
-
Mechanism of Action
- The mechanism by which 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide exerts its effects involves the inhibition of certain enzymes and receptors implicated in disease processes. For instance, it may act on GABA receptors, influencing neurotransmission and offering anxiolytic effects .
- Bioavailability and Metabolism
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight | Substituent on Pyridine/Oxazole | Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₀H₉N₃O₃ | 219.20 | 2-oxo-1,2-dihydropyridin-3-yl | Oxazole, ketone, amide |
| 5-Methyl-N-(4-pyridinyl)-1,2-oxazole-3-carboxamide | C₁₀H₉N₃O₂ | 203.20 | 4-pyridinyl | Oxazole, amide |
| 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | C₃₀H₃₄ClN₃O₆S | 624.13 | 2-oxo-1,2-dihydropyridin-3-yl | Dioxole, azetidine, amide |
| 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide | C₁₉H₁₇ClN₄O₂ | 368.82 | Dihydroindole | Pyrrole, ketone, amide |
Structural and Functional Differences
Pyridine/Oxazole Core Modifications
- Target Compound vs. 5-Methyl-N-(4-pyridinyl)-1,2-oxazole-3-carboxamide: The target compound replaces the 4-pyridinyl group in the analog with a 2-oxo-1,2-dihydropyridin-3-yl moiety. The molecular weight increases by ~16 Da due to the additional oxygen atom.
Target Compound vs. 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)...carboxamide :
While both share the 2-oxo-1,2-dihydropyridin-3-yl group, the latter incorporates a bulky benzo[d][1,3]dioxole core and an azetidine ring. These features likely confer distinct solubility and steric hindrance profiles, making the target compound more compact and possibly more membrane-permeable .
Pharmacological Implications
- Hydrogen-Bonding Capacity :
The 2-oxo group in the target compound adds a hydrogen-bond acceptor, which is absent in the 4-pyridinyl analog. This could improve binding affinity to enzymes or receptors requiring polar interactions . - Solubility: The dihydropyridinone ring may increase aqueous solubility compared to fully aromatic analogs, though this could vary with pH due to the ionizable pyridinone nitrogen .
- Biological Activity : The pyrrole-based analog () shows experimental activity as a kinase inhibitor, suggesting that the oxazole-carboxamide scaffold in the target compound may also target similar pathways, albeit with altered selectivity due to structural differences .
Biological Activity
5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide is with a molecular weight of 218.22 g/mol. The compound features an oxazole ring and a carboxamide group, which are significant for its biological interactions.
Antiproliferative Activity
Research indicates that derivatives containing the oxazole and pyridine moieties exhibit notable antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide | HeLa | 0.058 |
| Similar Derivative A | MDA-MB-231 | 0.0046 |
| Similar Derivative B | PC3 | 0.021 |
These values suggest that modifications to the structure can significantly enhance the compound's efficacy against cancer cells .
The mechanism underlying the antiproliferative effects of 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide appears to involve the inhibition of topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Molecular docking studies have demonstrated that this compound can effectively bind to the active sites of these enzymes, thereby disrupting their function and leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A series of studies have been conducted to evaluate the biological activity of similar oxazole derivatives:
- Study on Oxadiazole Derivatives : This study synthesized various oxadiazole derivatives and assessed their cytotoxicity against colorectal carcinoma (HCT116) and cervical adenocarcinoma (HeLa) cell lines. Compounds showed varying degrees of inhibition against topoisomerase I, correlating with their antiproliferative activity .
- Pyridine Derivatives : Another research highlighted that structural modifications in pyridine-based compounds significantly influenced their IC50 values against multiple cancer cell lines. The introduction of hydroxyl groups was found to enhance biological activity by improving solubility and cellular uptake .
Q & A
Q. What are the standard synthetic routes for 5-Methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole and dihydropyridinone intermediates. A common method includes coupling 5-methyl-1,2-oxazole-3-carboxylic acid with 3-amino-2-oxo-1,2-dihydropyridine under reflux conditions in tetrahydrofuran (THF) using coupling agents like oxalyl chloride. Post-reaction purification via recrystallization (e.g., using methanol/diethyl ether) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., δ ~2.50 ppm for methyl groups, δ ~160–170 ppm for carbonyl carbons) .
- FTIR : Identification of functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .
- Mass spectrometry (ESI/HRMS) : For molecular ion validation and fragmentation patterns .
Q. How can researchers optimize reaction yields for intermediates?
Yield optimization relies on:
- Temperature control : Reflux conditions (e.g., 60–80°C) for cyclization steps.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance coupling efficiency.
- Stoichiometric ratios : Excess acyl chloride (1.5–2 eq) ensures complete amide bond formation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
Use dual-space methods (e.g., SHELXD) for phase refinement and validate with residual density maps. For disordered regions, apply restraints on bond lengths/angles and refine occupancy factors iteratively . Low-temperature data collection (150 K) minimizes thermal motion artifacts .
Q. How do substituent modifications on the dihydropyridinone ring influence biological activity?
Substituents at the N1 position (e.g., alkyl, aryl) enhance metabolic stability and permeability. For instance, 2-pyridyl groups improve Caco-2 permeability by 3-fold via intramolecular hydrogen bonding, as shown in analogous Tyk2 inhibitors . SAR studies should prioritize electronic effects (e.g., electron-withdrawing groups for enzyme inhibition) .
Q. What computational approaches predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) with SIRT2 or kinase domains identifies key binding motifs. Focus on hydrogen bonding (e.g., oxazole carbonyl with Arg residues) and π-π stacking (dihydropyridinone with hydrophobic pockets). Validate with MD simulations to assess stability .
Q. How to address discrepancies in biological assay results across studies?
Standardize assay conditions:
Q. Can this compound form coordination complexes with transition metals?
Yes. The oxazole and carboxamide moieties act as bidentate ligands. Synthesize complexes with Cu(II) or Zn(II) salts in ethanol/water mixtures. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .
Methodological Notes
- Crystallography : SHELX suite (SHELXL for refinement) is recommended for small-molecule structures. Apply TWIN/BASF commands for twinned crystals .
- SAR Workflow : Combine synthetic diversification (e.g., Suzuki coupling for aryl groups) with high-throughput screening to prioritize lead candidates .
- Data Validation : Cross-reference NMR/IR with computed spectra (e.g., Gaussian DFT) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
